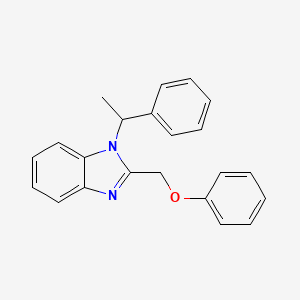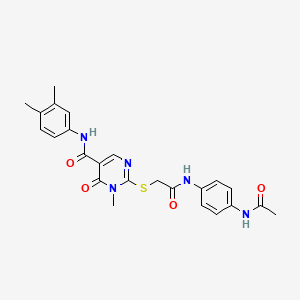![molecular formula C17H17FN2OS2 B2453159 2-((2-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1788532-80-8](/img/structure/B2453159.png)
2-((2-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antibacterial and Antifungal Activity
Compounds similar to 2-((2-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one have shown significant antibacterial and antifungal activities. For instance, derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and tested against strains of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. Some derivatives exhibited higher antifungal activity than fluconazole against Candida species, indicating their potential as novel antimicrobial agents (Kahveci et al., 2020).
Antihyperlipidemic Activity
Another study on 2-substituted thieno(2,3-d)pyrimidin-4(3H)-ones revealed their antihyperlipidemic activity in animal models. Among the synthesized compounds, one demonstrated serum triglyceride-lowering activity comparable to known drugs, suggesting a potential therapeutic application in managing hyperlipidemia (Shishoo et al., 1990).
Anticancer Agents
Fluorinated derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for their anticancer activity against human lung carcinoma and adenocarcinoma mammary gland cell lines. Certain compounds exhibited significant cytotoxicity, with one being more potent than the standard drug Cisplatin against the MDA-MB-231 cell line. This highlights their potential as potent anticancer agents (Hosamani et al., 2015).
Green Synthetic Methodologies
Innovative synthetic approaches for thieno[2,3-d]pyrimidin-4(3H)-ones have been developed, such as a catalytic four-component reaction that provides a greener, more efficient route to these pharmacologically important compounds. This method reduces steps and simplifies purification, offering a sustainable alternative for synthesizing these compounds (Shi et al., 2018).
Mechanism of Action
Target of Action
The primary target of the compound 2-((2-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one, also known as 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one, is Mycobacterium tuberculosis . This bacterium is the causative agent of tuberculosis, a serious infectious disease. The compound has shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .
Mode of Action
The compound interacts with its target by inhibiting the Cytochrome bd oxidase (Cyt-bd), an enzyme crucial for the energy metabolism of Mycobacterium tuberculosis . By inhibiting this enzyme, the compound disrupts the bacterium’s ability to produce energy, thereby inhibiting its growth and proliferation .
Biochemical Pathways
The affected pathway is the energy metabolism pathway of Mycobacterium tuberculosis. The inhibition of Cytochrome bd oxidase by this compound disrupts the electron transport chain, leading to a decrease in ATP production . This results in energy deprivation, which inhibits the growth and proliferation of the bacterium .
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of energy metabolism in Mycobacterium tuberculosis, leading to a decrease in ATP production . This results in energy deprivation, which inhibits the growth and proliferation of the bacterium . The compound has shown significant antimycobacterial activity, making it a potential candidate for the development of new antitubercular agents .
properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2OS2/c1-11(2)9-20-16(21)15-14(7-8-22-15)19-17(20)23-10-12-5-3-4-6-13(12)18/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNACJOMTTUMOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2453076.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2453078.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2453079.png)

![N~6~-butyl-N~4~-(3-chlorophenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2453082.png)

![2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride](/img/structure/B2453084.png)


![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2453091.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2453092.png)

![1-[(4-Fluorophenyl)methyl]-3-(2-methoxy-4-methylsulfanylbutyl)urea](/img/structure/B2453096.png)
![tert-butyl rac-(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride](/img/structure/B2453098.png)